7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-ium-6-amine;iodide
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Overview
Description
6-Amino-7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7-ium iodide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry . This particular compound features a unique structure that includes a dioxolo ring fused with a benzothiazole moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7-ium iodide typically involves the following steps:
Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core, which can be achieved by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of the Dioxolo Ring: The dioxolo ring is introduced by reacting the benzothiazole derivative with a suitable dioxolane precursor under acidic conditions.
Amination and Alkylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
6-Amino-7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7-ium iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Amino-7-propyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-7-ium iodide is unique due to its specific structural features, including the dioxolo ring and the propyl group, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-ium-6-amine;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S.HI/c1-2-3-13-7-4-8-9(15-6-14-8)5-10(7)16-11(13)12;/h4-5,12H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQQVGHVNGQHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=C(SC2=CC3=C(C=C21)OCO3)N.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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